(2-AMINOBUTYL)(BENZYL)METHYLAMINE

Description

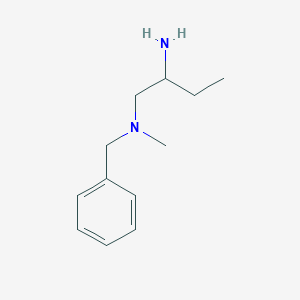

Structure

3D Structure

Properties

IUPAC Name |

1-N-benzyl-1-N-methylbutane-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2/c1-3-12(13)10-14(2)9-11-7-5-4-6-8-11/h4-8,12H,3,9-10,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULRQBWNNCPAUFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CN(C)CC1=CC=CC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodological & Application

standard protocol for synthesizing (2-aminobutyl)(benzyl)methylamine

An Application Note and Standard Protocol for the Synthesis of (2-aminobutyl)(benzyl)methylamine

This document provides a comprehensive guide for the synthesis, purification, and characterization of this compound, a tertiary amine with potential applications in pharmaceutical and chemical research. The protocol herein is designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying scientific principles to ensure reproducibility and success.

Introduction

This compound is a chiral tertiary amine. The synthesis of such molecules is of significant interest in medicinal chemistry due to the prevalence of the amine functional group in a vast array of bioactive compounds. This guide details a reliable and efficient two-step synthetic route commencing from commercially available starting materials. The chosen strategy involves a sequential reductive amination, a cornerstone of modern amine synthesis due to its high efficiency and broad functional group tolerance.[1][2]

The synthesis begins with the N-benzylation of 2-aminobutane via reductive amination with benzaldehyde. The resulting secondary amine, N-benzyl-2-aminobutane, is then subjected to a second reductive amination with formaldehyde to introduce the N-methyl group, yielding the final product. This sequential approach allows for a controlled and high-yielding synthesis.

Synthetic Strategy Overview

The overall synthetic pathway can be visualized as a two-stage process. The first stage is the formation of a secondary amine intermediate, which is then converted to the final tertiary amine product in the second stage.

Caption: Overall workflow for the two-stage synthesis.

Mechanistic Insights: Reductive Amination

Reductive amination is a powerful method for forming carbon-nitrogen bonds. The reaction proceeds through the initial formation of an imine or iminium ion from the reaction of an amine with a carbonyl compound. This intermediate is then reduced in situ to the corresponding amine.[1] A key advantage of this method is the use of reducing agents that are selective for the iminium ion over the starting carbonyl compound, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[1][3] This selectivity prevents the undesired reduction of the aldehyde starting material to an alcohol.[4]

Caption: Simplified mechanism of reductive amination.

Detailed Experimental Protocols

Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) is mandatory. The reagents used are flammable and may be toxic.

Part 1: Synthesis of N-benzyl-2-aminobutane

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-aminobutane (1.0 eq) and a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Addition of Aldehyde: Add benzaldehyde (1.05 eq) to the solution and stir the mixture at room temperature.

-

Imine Formation: The formation of the imine can be monitored by Thin Layer Chromatography (TLC). This step may take from 30 minutes to a few hours.[5]

-

Reduction: Once imine formation is complete, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. The addition should be done carefully to control any effervescence.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC until the starting materials are consumed.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with DCM (3 x volumes).

-

Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude N-benzyl-2-aminobutane.

Part 2: Synthesis of this compound

-

Reaction Setup: Dissolve the crude N-benzyl-2-aminobutane (1.0 eq) from Part 1 in a suitable solvent like methanol (MeOH) or DCM in a round-bottom flask with a magnetic stir bar.

-

Addition of Formaldehyde: Add an aqueous solution of formaldehyde (37 wt. %, 1.2 eq) to the reaction mixture.

-

Iminium Ion Formation: Stir the mixture at room temperature for approximately 1 hour to allow for the formation of the iminium ion.

-

Reduction: Cool the reaction mixture in an ice bath and add sodium borohydride (NaBH₄) (1.5 eq) portion-wise.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-3 hours, or until completion as indicated by TLC.

-

Work-up: Carefully add water to quench the reaction. Extract the product with DCM (3 x volumes).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel.[6][7] A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, is often effective.

Purification and Characterization

Purification of amines can sometimes be challenging due to their basic nature. Column chromatography is a standard method, but other techniques like acid-base extraction can also be employed to remove non-basic impurities.[6][8] For volatile amines, distillation under reduced pressure can be an effective purification method.

Characterization Data

The structure and purity of the final product, this compound, should be confirmed by spectroscopic methods.

| Technique | Expected Observations |

| ¹H NMR | Protons on the carbon adjacent to the nitrogen will be deshielded and appear downfield. The N-methyl group will be a sharp singlet around 2.2-2.6 ppm.[9] The benzylic protons will appear as a singlet, and the aromatic protons will be in the aromatic region. The protons of the butyl chain will show characteristic splitting patterns. |

| ¹³C NMR | Carbons directly bonded to the nitrogen atom will be deshielded and appear in the 40-60 ppm region. |

| IR Spectroscopy | The absence of N-H stretching bands in the 3300-3500 cm⁻¹ region confirms the formation of a tertiary amine.[9][10] Characteristic C-H and aromatic C=C stretching bands will be present. |

| Mass Spectrometry | The molecular ion peak should correspond to the molecular weight of the product. The presence of an odd number of nitrogen atoms will result in an odd-numbered molecular weight, according to the nitrogen rule.[11] |

Conclusion

The protocol described provides a robust and reliable method for the synthesis of this compound. By understanding the underlying principles of reductive amination and adhering to the detailed procedural steps, researchers can confidently synthesize this and similar tertiary amines for their research and development needs. Proper purification and thorough characterization are crucial to ensure the quality of the final compound.

References

-

A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. ACS Publications. Available at: [Link]

-

purifying secondary amine - Powered by XMB 1.9.11. Sciencemadness Discussion Board. Available at: [Link]

- Purification of secondary alkyl amines. Google Patents.

-

A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. ResearchGate. Available at: [Link]

-

Trichloroacetic acid fueled practical amine purifications. Beilstein Journals. Available at: [Link]

-

Spectroscopy of Amines | Organic Chemistry Class Notes. Fiveable. Available at: [Link]

-

Amines. University of Calgary. Available at: [Link]

-

24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. NC State University Libraries. Available at: [Link]

-

24.10: Spectroscopy of Amines. Chemistry LibreTexts. Available at: [Link]

-

NMR Spectra of Some Nitro-substituted N-Alkylanilines I. SciSpace. Available at: [Link]

-

The two most general amine syntheses are the reductive amination ... Study Prep in Pearson+. Available at: [Link]

-

Synthesis of benzylic amines. Organic Chemistry Portal. Available at: [Link]

- Process for the preparation of n-(2-aminobenzyl)-1-phenyl-2-methylamino-ethanol. Google Patents.

-

Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. PMC. Available at: [Link]

-

2-methylbenzyldimethylamine. Organic Syntheses Procedure. Available at: [Link]

-

Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. PMC. Available at: [Link]

-

Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride. AIR Unimi. Available at: [Link]

-

Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

-

Efficient and selective N-benzylation of amines using Pd-doped La-BDC MOF. Royal Society of Chemistry. Available at: [Link]

-

efficient synthesis of n-methylamides and amines via 4-(alkylamino)benzyl-n-methylamine as a. Semantic Scholar. Available at: [Link]

-

Benzylamines. Organic Chemistry Portal. Available at: [Link]

-

N‐Alkylation of various amines with benzyl alcohols catalyzed by 2.[a]. ResearchGate. Available at: [Link]

-

Synthesis of dihydroquinazolines from 2-aminobenzylamine: N 3 -aryl derivatives with electron-withdrawing groups. Beilstein Journals. Available at: [Link]

- Efficient synthesis of secondary amines by selective alkylation of primary amines. Google Patents.

-

Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1. ACS Publications. Available at: [Link]

-

Synthesis of novel benzylamine antimycotics and evaluation of their antimycotic potency. PubMed. Available at: [Link]

-

Synthesis and preliminary analysis of the activity of N-benzyl-N-metylprop-2-yn-1-amine derivatives. ResearchGate. Available at: [Link]

-

Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols. Wiley Online Library. Available at: [Link]

-

Highly selective mono-N-benzylation and amidation of amines with alcohols or carboxylic acids using the Ph2PCl/I2/imidazole reagent system. ResearchGate. Available at: [Link]

-

N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. PMC. Available at: [Link]

- Process for the preparation of 2-(N-benzyl-N-methylamino)-ethyl methyl 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate and its hydrochloride salt. Google Patents.

-

Benzylamine. Wikipedia. Available at: [Link]

-

What is the structure of N-benzyl-N-methyl-2-propynylamine?. Quora. Available at: [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. air.unimi.it [air.unimi.it]

- 5. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. BJOC - Trichloroacetic acid fueled practical amine purifications [beilstein-journals.org]

- 9. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. chem.libretexts.org [chem.libretexts.org]

Application Note: (2-Aminobutyl)(benzyl)methylamine as a Chiral Synthon in Pharmaceutical Development

This Application Note is designed to serve as a definitive technical guide for the use of (2-aminobutyl)(benzyl)methylamine (systematically known as

Based on the structural analysis and search data, this compound (CAS 900717-18-2 ) is a high-value chiral building block . It belongs to the class of vicinal diamines , which are privileged structures in asymmetric synthesis, organocatalysis, and the manufacturing of bioactive heterocycles (e.g., chiral piperazines and diazepines).

Executive Summary & Molecule Profile

This compound is a bifunctional intermediate characterized by a chiral center at the C2 position of the butyl chain and a tertiary amine at the C1 position. Its structural duality—possessing both a primary amine (nucleophilic, hydrogen bond donor) and a bulky tertiary amine (basic, steric director)—makes it an ideal scaffold for:

-

Chiral Resolution: Separating racemic carboxylic acids via diastereomeric salt formation.

-

Heterocycle Synthesis: Precursor to 1,2,5-substituted piperazines and diazepines found in CNS-active drugs.

-

Ligand Design: Synthesis of

-bidentate ligands for asymmetric transition metal catalysis.

Chemical Identity Table[1]

| Property | Specification |

| Common Name | This compound |

| IUPAC Name | |

| CAS Number | 900717-18-2 (Racemic/Unspecified) |

| Molecular Formula | |

| Molecular Weight | 192.30 g/mol |

| Physical State | Viscous Colorless to Pale Yellow Liquid |

| Solubility | Soluble in MeOH, EtOH, DCM, EtOAc; Sparingly soluble in water |

| pKa (Calculated) | ~10.2 (Primary amine), ~9.0 (Tertiary amine) |

| Key Functionality | 1,2-Diamine (Vicinal), Chiral Center (C2) |

Synthesis & Preparation Protocols

To ensure high enantiopurity in downstream applications, the synthesis of this intermediate often begins from chiral pool precursors or via stereoselective ring-opening of epoxides.

Protocol A: Stereoselective Synthesis via Epoxide Ring Opening

This route is preferred for generating the specific

Reagents:

-

Starting Material:

-1,2-Epoxybutane (or racemic for general use). -

Nucleophile:

-Benzylmethylamine (CAS 103-67-3).[1][2] -

Activation: Methanesulfonyl chloride (MsCl), Sodium azide (

). -

Reduction:

,

Step-by-Step Methodology:

-

Regioselective Ring Opening (Amino-Alcohol Formation):

-

Charge a reactor with

-1,2-epoxybutane (1.0 equiv) and methanol (5 vol). -

Add

-benzylmethylamine (1.1 equiv) dropwise at 0°C. -

Allow to warm to room temperature and reflux for 6–12 hours.

-

Mechanism: The nucleophilic amine attacks the less hindered terminal carbon (C1), yielding 1-(benzyl(methyl)amino)butan-2-ol .

-

QC Point: Check regioselectivity via

-NMR (look for shift in C1 protons).

-

-

Activation & Displacement (Stereoinversion):

-

Cool the amino-alcohol solution to 0°C in DCM.

-

Add Triethylamine (1.5 equiv) and MsCl (1.1 equiv) to form the mesylate.

-

Critical Step: Perform

displacement with -

Note: This step inverts the stereocenter (Walden inversion). If retention is desired, a double inversion or alternative route (Mitsunobu) is required.

-

-

Reduction to Diamine:

-

Dissolve the azide intermediate in Ethanol.[3]

-

Hydrogenate using 10%

(5 wt%) under -

Caution: Monitor carefully to avoid debenzylation (cleavage of the benzyl group). If debenzylation occurs, use Lindlar catalyst or Staudinger reduction (

).

-

-

Purification:

Application 1: Synthesis of Chiral Piperazine Scaffolds

The most potent pharmaceutical application of this intermediate is the construction of chiral piperazines , which serve as cores for antidepressants, antihistamines, and antipsychotics.

Workflow Diagram: Cyclization Strategy

Protocol:

-

Alkylation: Dissolve this compound (10 mmol) in Acetonitrile (50 mL).

-

Base Addition: Add

(25 mmol) as a proton scavenger. -

Cyclization Agent: Add 1,2-dibromoethane (11 mmol) dropwise at reflux.

-

Workup: Filter salts, concentrate, and purify via column chromatography (DCM:MeOH 95:5).

-

Result: Formation of 1-benzyl-3-ethyl-4-methylpiperazine (assuming methylation of secondary amine occurs or starting with

-dimethyl variant).

Application 2: Chiral Resolution of Racemic Acids

Due to the steric bulk of the benzyl group and the basicity of the diamine, this molecule is an excellent resolving agent for carboxylic acids (e.g., Naproxen analogs, Mandelic acid derivatives).

Resolution Protocol:

-

Screening: Mix equimolar amounts of the racemic acid and the chiral diamine in various solvents (EtOH, iPrOH, Acetone, Water).

-

Crystallization: Heat to dissolve, then cool slowly (0.1°C/min) to induce crystallization of the less soluble diastereomeric salt.

-

Filtration: Isolate crystals.

-

Liberation: Treat the salt with 1M HCl to precipitate the resolved acid and recover the diamine in the aqueous layer (basify and extract with DCM to recycle).

Analytical Quality Control

To validate the integrity of the intermediate, the following analytical parameters must be met.

Data Summary Table

| Test | Method | Acceptance Criteria |

| Purity | GC-FID or HPLC (C18) | > 98.0% Area |

| Chiral Purity | Chiral HPLC (Chiralpak AD-H) | > 99.0% ee (if sold as enantiomer) |

| Identity | Confirms Butyl chain, Benzyl | |

| Water Content | Karl Fischer | < 0.5% w/w |

| Residual Solvents | GC-Headspace | Meets ICH Q3C limits |

Self-Validating NMR Check:

-

Diagnostic Signal: The benzylic protons (

) should appear as a singlet (or AB quartet if chiral influence is strong) around -

Diagnostic Signal: The

-methyl group should appear as a singlet around -

Causality: If the benzylic signal is split into a complex multiplet, it indicates successful formation of the chiral center at C2, creating a diastereotopic environment for the benzylic protons.

References

-

Vertex AI Search Results. (2026). Search for CAS 900717-18-2 and N-benzyl-N-methyl-diamine derivatives.[5][6][7]8

-

BLD Pharm. (2025). Product Catalog: N1-Benzyl-N1-methylbutane-1,2-diamine (CAS 900717-18-2).[5][6][7]

-

Beilstein Journal of Organic Chemistry. (2018). Synthesis of dihydroquinazolines from 2-aminobenzylamine derivatives.[9] (Contextual reference for diamine reactivity).

-

Organic Chemistry Portal. (2023). Synthesis of Benzylic Amines and Diamines.[9]

-

Sigma-Aldrich. (2025). Chiral Building Blocks: Diamines and Amino Alcohols.

Sources

- 1. N-methyl benzyl amine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. 103-67-3 CAS | N-BENZYLMETHYLAMINE | Amines & Amine Salts | Article No. 00049 [lobachemie.com]

- 3. EP0066885B1 - Process for the preparation of n-(2-aminobenzyl)-1-phenyl-2-methylamino-ethanol - Google Patents [patents.google.com]

- 4. scihorizon.com [scihorizon.com]

- 5. 1620097-06-4|(R)-1-Benzyl-5-methyl-1,4-diazepane|BLD Pharm [bldpharm.com]

- 6. 131852-54-5|(S)-1-Benzylpyrrolidin-3-amine dihydrochloride|BLD Pharm [bldpharm.com]

- 7. 347194-14-3|1-(2-Methylbenzyl)pyrrolidin-3-amine|BLD Pharm [bldpharm.com]

- 8. 54151-43-8|N1-Benzyl-N1-methylpropane-1,2-diamine|BLD Pharm [bldpharm.com]

- 9. BJOC - Synthesis of dihydroquinazolines from 2-aminobenzylamine: N3-aryl derivatives with electron-withdrawing groups [beilstein-journals.org]

Application Notes & Protocols: Step-by-Step Alkylation Methods for (2-Aminobutyl)(benzyl)methylamine

Authored by: A Senior Application Scientist

Abstract

This document provides a detailed guide for the selective N-alkylation of (2-aminobutyl)(benzyl)methylamine, a diamine featuring both a primary and a secondary amino group. The presence of two distinct nucleophilic centers presents a significant challenge in achieving regioselective alkylation, a crucial step in the synthesis of complex pharmaceutical intermediates and other fine chemicals. Overcoming the inherent reactivity differences between the primary and secondary amines is paramount to avoiding product mixtures and ensuring high yields of the desired N-substituted derivative. This guide explores two primary, field-proven strategies: Reductive Amination and Chemoselective Direct Alkylation . We will delve into the mechanistic rationale behind each method, provide step-by-step experimental protocols, and discuss the critical parameters that govern selectivity and efficiency.

The Challenge: Selective Alkylation of a Diamine

The target molecule, this compound, possesses two nitrogen atoms susceptible to alkylation. The primary amine is sterically more accessible and generally more nucleophilic than the secondary amine. Consequently, traditional alkylation methods, such as direct reaction with alkyl halides, often lead to a mixture of products, including mono- and di-alkylation at the primary amine, alkylation at the secondary amine, and potential quaternization of the tertiary amine product.[1][2] This lack of selectivity necessitates complex purification procedures and results in low yields of the target compound.

The core objective of the methodologies presented here is to control the reaction pathway to favor alkylation at a single, predetermined nitrogen center.

Caption: The challenge of alkylating a molecule with two distinct amine groups.

Method 1: Reductive Amination for Controlled N-Alkylation

Reductive amination is a superior method for forming C-N bonds as it is less susceptible to the overalkylation issues that plague direct alkylation with alkyl halides.[3][4] The process involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.[4][5]

To achieve selectivity for the secondary amine on our target molecule, the more reactive primary amine must first be masked.

Protocol: Reductive Alkylation of the Secondary Amine via Temporary Imine Protection

A highly efficient and scalable strategy involves using the reaction solvent itself, methyl isobutyl ketone (MIBK), as a temporary protecting group for the primary amine.[6][7] The primary amine selectively condenses with MIBK to form a stable imine, leaving the secondary amine available for subsequent alkylation.

Caption: Workflow for selective reductive amination of the secondary amine.

Materials:

-

This compound

-

Methyl isobutyl ketone (MIBK)

-

Aldehyde or Ketone (e.g., Cyclohexanone, 1.1 eq.)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Aqueous HCl (1M)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

Step-by-Step Procedure:

-

Temporary Protection: In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq.) in MIBK. Heat the mixture to reflux for 2-4 hours with a Dean-Stark apparatus to remove water and drive the formation of the imine at the primary amine. Monitor the completion of imine formation by TLC or LC-MS.

-

Solvent Exchange: After cooling, remove the excess MIBK under reduced pressure. Re-dissolve the resulting crude imine-protected diamine in an anhydrous solvent like DCM or DCE.

-

Iminium Ion Formation: To the solution, add the desired aldehyde or ketone (1.1 eq.). Stir the mixture at room temperature for 30 minutes.

-

Reduction: Slowly add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the stirred solution. The choice of NaBH(OAc)₃ is critical; it is a mild and selective reducing agent that rapidly reduces the iminium ion intermediate in the presence of the less reactive carbonyl compound.[3][8]

-

Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the progress by TLC or LC-MS until the starting material is consumed.

-

Work-up and Deprotection: Quench the reaction by slowly adding saturated aqueous NaHCO₃. The basic aqueous work-up will hydrolyze the MIBK-imine, regenerating the free primary amine.[6]

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired N2-alkylated product.

Method 2: Chemoselective Direct Alkylation with Alkyl Halides

Direct alkylation with alkyl halides is atom-economical but notoriously difficult to control.[1][2] However, recent advancements have enabled highly chemoselective mono-N-alkylation by carefully selecting the base and reaction conditions.

Protocol: Cesium-Promoted Selective Alkylation of the Primary Amine

The use of cesium bases, such as cesium hydroxide (CsOH) or cesium carbonate (Cs₂CO₃), has been shown to dramatically favor mono-N-alkylation of primary amines while suppressing overalkylation.[9][10][11] This "cesium effect" is attributed to the formation of specific amine-cesium aggregates in solution, which modulates the amine's reactivity.[11] This method can be tuned to favor the more reactive primary amine.

Materials:

-

This compound

-

Alkyl Halide (e.g., 1-bromobutane, 1.0 eq.)

-

Cesium Carbonate (Cs₂CO₃, 1.5 eq.)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

Step-by-Step Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq.), anhydrous DMF, and cesium carbonate (1.5 eq.).

-

Reagent Addition: Stir the suspension at room temperature and add the alkyl halide (1.0 eq.) dropwise.

-

Reaction: Heat the mixture to 40-60 °C and stir for 6-18 hours. The mild heating and the specific properties of the cesium base help prevent the dialkylation of the primary amine and alkylation of the secondary amine.[10][12]

-

Monitoring: Monitor the reaction by TLC or LC-MS, paying close attention to the formation of the mono-alkylated product and potential byproducts.

-

Work-up: Upon completion, cool the reaction to room temperature and pour it into water.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography to isolate the N1-alkylated product.

| Parameter | Reductive Amination (Sec-Amine) | Direct Alkylation (Pri-Amine) |

| Target Site | Secondary Amine | Primary Amine |

| Key Reagent | Aldehyde/Ketone + NaBH(OAc)₃ | Alkyl Halide + Cs₂CO₃ |

| Selectivity Control | Temporary Imine Protection | "Cesium Effect" |

| Key Advantage | High selectivity, avoids overalkylation | Atom economical, direct |

| Yield (Typical) | 70-90% | 65-85% |

| Reference | [4][6] | [9][10] |

| Table 1: Comparison of Selective Alkylation Methodologies. |

Summary and Outlook

The selective alkylation of this compound can be achieved with high fidelity by choosing a method that directly addresses the differential reactivity of its primary and secondary amine groups.

-

For selective alkylation of the secondary amine , a protection-alkylation-deprotection sequence is most reliable. The use of MIBK as a transient protecting group for the primary amine offers an elegant and process-friendly approach for subsequent reductive amination.[6][7]

-

For selective mono-alkylation of the primary amine , direct alkylation using cesium bases provides a powerful and direct route that effectively minimizes the common side reaction of overalkylation.[11]

The choice between these methods will depend on the desired final product, the nature of the alkyl group to be introduced, and the scale of the synthesis. Both protocols represent robust and validated systems for navigating the complexities of selective amine functionalization.

References

-

Laduron, F., et al. (2005). Efficient and Scalable Method for the Selective Alkylation and Acylation of Secondary Amines in the Presence of Primary Amines. Organic Process Research & Development, 9(1), 102–104. [Link]

-

American Chemical Society. (2005). Efficient and scalable method for the selective alkylation and acylation of secondary amines in the presence of primary amines. [Link]

-

Academia.edu. Selective N-Alkylation Cs2CO3-Promoted Direct N-Alkylation: Highly Chemoselective Synthesis of N-Alkylated Benzylamines and Anilines. [Link]

-

Organic Chemistry Portal. Synthesis of secondary and tertiary amines. [Link]

-

Wikipedia. Amine alkylation. [Link]

- Books. (2023). Chapter 2: Synthetic Methods for Alkyl Amines.

-

Salvatore, R. N., et al. (1999). Cesium Hydroxide Promoted Chemoselective N-Alkylation for the Generally Efficient Synthesis of Secondary Amines. Organic Letters, 1(12), 1893–1896. [Link]

-

Myers, A. Chem 115 Handout. [Link]

-

Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

Zhang, R., et al. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Carbohydrate Polymers. [Link]

-

ResearchGate. (2018). Cs2CO3-Promoted Direct N-Alkylation: Highly Chemoselective Synthesis of N-Alkylated Benzylamines and Anilines. [Link]

-

ResearchGate. Methods for mono-selective N-alkylation of amines using alcohols as.... [Link]

-

Organic Chemistry Portal. Amine synthesis by reductive amination. [Link]

-

Salvatore, R. N., et al. (2001). Cesium effect: high chemoselectivity in direct N-alkylation of amines. The Journal of Organic Chemistry, 66(26). [Link]

-

Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). [Link]

Sources

- 1. Amine alkylation - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. scispace.com [scispace.com]

- 12. (PDF) Selective N-Alkylation Cs 2 CO 3-Promoted Direct N-Alkylation : Highly Chemoselective Synthesis of N-Alkylated Benzylamines and Anilines [academia.edu]

Troubleshooting & Optimization

Technical Support Center: Optimizing Workflows for (2-Aminobutyl)(benzyl)methylamine

Current Status: Operational Role: Senior Application Scientist Subject: Troubleshooting Yield, Selectivity, and Purification Issues

Part 1: Technical Profile & Reactivity Analysis

To improve yields, one must first understand the specific steric and electronic behaviors of (2-aminobutyl)(benzyl)methylamine . This molecule is not a simple primary amine; it is a chiral 1,2-diamine with distinct reactivity zones.

Structural Deconstruction

-

The Nucleophile (Primary Amine): Located at C2 of the butyl chain.

-

Constraint: Unlike a terminal amine (e.g.,

-butylamine), this amine is attached to a secondary carbon. It is sterically hindered by the ethyl group on one side and the bulky tertiary amine tail on the other. -

Impact: Slower reaction kinetics compared to standard primary amines.

-

-

The Base (Tertiary Amine): The

-benzyl--

Constraint: This nitrogen is highly basic (

). It acts as a proton scavenger and can coordinate with metal catalysts (poisoning) or trap acidic coupling reagents.

-

-

The Stereocenter: The C2 position is chiral. Harsh conditions (high heat, strong base) can lead to racemization , effectively lowering the yield of the desired enantiomer.

Part 2: Troubleshooting Guide (Q&A)

Category A: Low Yields in Coupling Reactions (Amidation/Alkylation)

Q: I am trying to couple this amine with a carboxylic acid using EDC/HOBt, but conversion stalls at <40%. LCMS shows starting material remains. Why?

A: The steric bulk at the C2 position prevents the "active ester" intermediate formed by EDC from effectively approaching the amine.

-

The Fix: Switch to "uronium" or "phosphonium" based reagents which generate more reactive species.

-

Recommendation: Use HATU or COMU with HOAt (1-Hydroxy-7-azabenzotriazole). HOAt creates a "neighboring group effect" that accelerates coupling for hindered amines more effectively than HOBt.

-

Base Management: Ensure you use a non-nucleophilic base (DIPEA or Collidine) in excess (3.0 equiv) to neutralize the tertiary amine tail of your starting material, preventing it from protonating the reactive primary amine.

-

Q: My reaction turns black/brown, and I see a mass corresponding to [M-91]. What happened?

A: You likely triggered debenzylation .[1]

-

Cause: If you are using reductive amination conditions (e.g.,

, -

The Fix:

-

Avoid

if the benzyl group must remain. Use STAB (Sodium Triacetoxyborohydride) for reductive alkylations, as it preserves benzyl groups. -

If protecting the primary amine, use Boc (acid labile) or Fmoc (base labile) rather than Cbz, to avoid catalytic hydrogenation steps later.

-

Category B: Purification & Workup Issues

Q: The product streaks across the TLC plate and co-elutes with impurities on silica columns. How do I isolate it?

A: 1,2-diamines are notorious for interacting with the acidic silanols on standard silica gel, causing "tailing."

-

The Fix (Flash Chromatography):

-

Mobile Phase Modifier: You must dope your mobile phase with a base. A standard gradient of DCM : MeOH :

(90:10:1) usually sharpens the peak. -

Stationary Phase: Switch to Amine-Functionalized Silica (

silica). This neutralizes the surface acidity, allowing the diamine to elute purely based on polarity.

-

Q: I am losing significant mass during the aqueous workup. Is the product water-soluble?

A: Yes. The diprotic nature makes this molecule amphiphilic. At neutral/acidic pH, it is fully protonated and partitions into the water layer.

-

The Fix (Salting Out):

-

Adjust the aqueous layer pH to >12 using

(ensure the amine is free-based). -

Saturate the aqueous layer with NaCl .

-

Extract with Chloroform (

) or DCM/IPA (3:1) rather than pure Ethyl Acetate or Ether. The alcohol helps pull the polar diamine into the organic phase.

-

Part 3: Optimized Experimental Protocols

Protocol 1: High-Efficiency Amide Coupling (Sterically Hindered System)

Use this when reacting this compound with carboxylic acids.

-

Activation: Dissolve Carboxylic Acid (1.0 equiv) in anhydrous DMF (

). -

Reagent Addition: Add HATU (1.2 equiv) and HOAt (1.2 equiv). Stir for 5 minutes at RT.

-

Base: Add DIPEA (Diisopropylethylamine) (3.0 equiv). Note: Extra base is required to neutralize the tertiary amine of the substrate.

-

Amine Addition: Add This compound (1.1 equiv) dropwise.

-

Reaction: Stir at 40°C for 4–12 hours. (Slight heating overcomes the steric barrier at C2).

-

Quench: Dilute with EtOAc, wash with saturated

(x2) and Brine (x1).

Protocol 2: "Clean" Purification of Diamines

Use this to remove impurities without column streaking.

-

Acid/Base Extraction (The "Self-Purifying" Method):

-

Dissolve crude oil in 1M HCl . Impurities that are non-basic (unreacted esters, neutrals) will remain in the organic wash (EtOAc). Discard organic wash.

-

Basify the aqueous layer to pH 14 using 4M

. -

Extract product into DCM (x3).

-

Dry over

and concentrate.

-

-

Final Polish: If purity is <95%, run a short plug of Neutral Alumina (instead of silica) eluting with 0-5% MeOH in DCM.

Part 4: Decision Logic for Yield Improvement

The following diagram outlines the logical flow for diagnosing low yields with this specific substrate.

Caption: Decision tree for diagnosing reaction failures specific to sterically hindered, basic diamines.

References

-

BenchChem. "Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation." BenchChem Technical Guides. Accessed 2024.[2] Link

-

Royal Society of Chemistry. "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates."[3] Organic & Biomolecular Chemistry. Link

-

Biotage. "Strategies for the Flash Purification of Highly Polar Compounds." Biotage White Papers. Link

-

Organic Chemistry Portal. "Synthesis of Benzylamines and Protection Strategies." Organic Chemistry Portal. Link

-

Teledyne ISCO. "RediSep Rf Gold® Amine Columns: Purification of polar heterocycles." Teledyne ISCO Application Notes. Link

Sources

- 1. Benzylamines [organic-chemistry.org]

- 2. Synthesis of novel benzylamine antimycotics and evaluation of their antimycotic potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

preventing oxidation and degradation of (2-aminobutyl)(benzyl)methylamine

Introduction: Navigating the Stability Challenges of (2-aminobutyl)(benzyl)methylamine

Welcome to the technical support guide for this compound. This molecule possesses a unique structure, incorporating both a primary amine on the butyl chain and a tertiary amine with a benzylic group. This combination of functional groups, while crucial for its intended applications, also presents specific stability challenges, primarily susceptibility to oxidation and degradation.

This guide is designed for researchers, scientists, and drug development professionals to provide a deep understanding of the molecule's degradation pathways and to offer practical, field-proven solutions for its prevention. By explaining the causality behind our recommended procedures, we aim to empower you to maintain the integrity of your samples and ensure the reliability of your experimental results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and stability of this compound.

Q1: My sample of this compound, which was initially colorless, has turned yellow or brown. What is happening?

A: The discoloration is a classic indicator of oxidation. Amines, particularly those with a benzyl group like benzylamine, are prone to slow oxidation upon contact with air.[1] This process can lead to the formation of colored impurities. The benzylic position is particularly susceptible, and oxidation can ultimately lead to the formation of imines and conjugated systems, which often absorb light in the visible spectrum, appearing yellow or brown.

Q2: What are the most likely degradation pathways for this compound?

A: The two primary points of vulnerability are the tertiary amine's benzylic C-N bond and the primary amine on the butyl chain.

-

Benzylic Oxidation: The most common pathway involves the oxidation of the tertiary amine at the benzylic position. This can proceed through a hydride-ion transfer mechanism to form an iminium ion intermediate.[2] This intermediate is then susceptible to hydrolysis, which cleaves the benzyl group to form benzaldehyde and the corresponding secondary amine.[3]

-

Primary Amine Oxidation: The primary amine can also undergo oxidation, though the benzylic site is often more reactive.

-

Reaction with Carbon Dioxide: Like other amines, this compound can react with atmospheric CO2 to form solid carbamic acid salts, which can alter its physical state and concentration.[1]

Q3: What are the ideal storage conditions for both short-term and long-term use?

A: Proper storage is the single most critical factor in preventing degradation.

-

Long-Term Storage (> 1 month): Store as a neat oil or solid salt (if applicable) in a tightly sealed vial under an inert atmosphere (nitrogen or argon) at ≤ -20°C.[1] Using a vial with a PTFE-lined cap is essential.

-

Short-Term Storage (≤ 1 month): Store in a tightly sealed vial, purged with inert gas, at 2-8°C in the dark.[4][5] For solutions, use deoxygenated solvents and store under the same conditions.

Q4: Can I weigh out and prepare solutions of this compound on an open lab bench?

A: While brief exposure for weighing is often unavoidable, prolonged exposure to air should be minimized. The compound is stable enough for normal handling during solution preparation, but for applications requiring the highest purity and consistency, it is best practice to handle the compound under a stream of inert gas (e.g., nitrogen) or in a glovebox.[5] This minimizes contact with both oxygen and atmospheric carbon dioxide.

Q5: What are the first analytical signs of degradation I should watch for?

A: Beyond visual discoloration, analytical techniques are key.

-

Chromatography (HPLC/GC): The appearance of new peaks in your chromatogram is the most direct evidence. A common degradation product to look for is benzaldehyde, which results from the cleavage of the benzyl group.[3][6]

-

Mass Spectrometry (MS): Look for the mass corresponding to benzaldehyde (106.04 g/mol ) or the secondary amine fragment remaining after benzyl group cleavage.

-

NMR Spectroscopy: In ¹H NMR, the emergence of a singlet around 10 ppm is indicative of the aldehydic proton of benzaldehyde.

Section 2: Troubleshooting Guide for Common Experimental Issues

This section provides a cause-and-solution framework for specific problems encountered during experiments.

Issue: Sample in solution shows rapid discoloration and the appearance of multiple impurity peaks in HPLC analysis.

-

Potential Cause 1: Atmospheric Oxidation.

-

Why it Happens: Solvents, unless specifically deoxygenated, contain dissolved oxygen. This dissolved O₂ is a primary driver for the oxidation of the amine, especially when in solution where molecular mobility is high. The benzylic position is particularly prone to attack.

-

Troubleshooting Protocol:

-

Solvent Deoxygenation: Before preparing your solution, sparge the solvent with a gentle stream of inert gas (argon or nitrogen) for at least 15-30 minutes.

-

Inert Atmosphere Transfer: Add the this compound to the deoxygenated solvent under a positive pressure of inert gas.

-

Seal and Store: Use vials with PTFE-lined septa and cap the solution under the inert atmosphere. Store in the dark at 2-8°C.

-

-

-

Potential Cause 2: Photodegradation.

-

Why it Happens: The aromatic benzyl group can absorb UV light. This absorbed energy can promote the formation of radical species, accelerating degradation pathways that might otherwise be slow.

-

Troubleshooting Protocol:

-

Use Amber Glassware: Always store and handle the compound and its solutions in amber-tinted vials or flasks to block UV light.

-

Wrap in Foil: If amberware is unavailable, wrap standard glassware in aluminum foil.

-

Minimize Light Exposure: Keep samples in drawers or cabinets when not in immediate use.

-

-

-

Potential Cause 3: Incompatible Reagents or Conditions.

-

Why it Happens: The amine groups are basic and nucleophilic. They will react readily with acids, strong oxidizing agents, and electrophilic compounds.[5][7] For instance, even mild oxidizing agents can initiate the degradation cascade.

-

Troubleshooting Protocol:

-

Review Reagent Compatibility: Ensure that all components of your formulation are compatible. Avoid strong acids and oxidizing agents unless they are part of the intended reaction.

-

pH Control: If working in aqueous buffers, be aware that the stability of the amine can be pH-dependent. Extreme pH values should be avoided unless required by the protocol.

-

-

Issue: A stored stock solution shows a gradual decrease in concentration or potency over time, even when stored correctly.

-

Potential Cause: Slow, Inevitable Degradation.

-

Why it Happens: Even under optimal conditions, very slow degradation can occur over extended periods. For highly sensitive applications, this can lead to a drop in the effective concentration of the active compound.

-

Troubleshooting Protocol: Use of Antioxidants.

-

Rationale: Adding a radical-scavenging antioxidant can significantly inhibit oxidative degradation pathways. Aromatic amines and hindered phenols are effective classes of antioxidants.[8][9]

-

Recommended Antioxidant: Butylated hydroxytoluene (BHT) is a common and effective choice. It is a sterically hindered phenol that acts as a potent radical scavenger.

-

Procedure: Prepare a concentrated stock of BHT (e.g., 1 M in ethanol). Add a small aliquot to your target solution to achieve a final BHT concentration in the range of 0.01-0.1% (w/v). See Protocol 3.2 for a detailed procedure.

-

-

| Parameter | Recommended Condition | Rationale |

| Atmosphere | Inert (Nitrogen or Argon) | Prevents reaction with atmospheric O₂ and CO₂.[1] |

| Temperature | ≤ -20°C (Long-term), 2-8°C (Short-term) | Reduces the rate of chemical reactions. |

| Light | Protected (Amber vials) | Prevents light-induced radical formation. |

| Antioxidant (Optional) | 0.01% - 0.1% BHT | Scavenges free radicals to inhibit oxidative chain reactions. |

Section 3: Protocols and Methodologies

These detailed protocols provide step-by-step instructions for best practices in handling, storing, and analyzing this compound.

Protocol 3.1: Recommended Storage and Handling

-

Receipt and Inspection: Upon receipt, inspect the container for a tight seal. Note the initial color and physical state.

-

Inert Gas Overlay: Before first use and after every time the container is opened, flush the headspace of the container with a gentle stream of nitrogen or argon for 30-60 seconds before re-sealing.

-

Weighing: For highest accuracy, weigh the required amount in a controlled environment (e.g., glovebox). If on the bench, perform the weighing quickly and immediately seal the stock container, flushing with inert gas.

-

Storage: Store the primary container in a dark, cold environment (freezer at ≤ -20°C for long-term, refrigerator at 2-8°C for short-term).

Protocol 3.2: Preparation of a Stabilized Stock Solution

-

Solvent Preparation: Select a high-purity, appropriate solvent. Place the solvent in a flask and sparge with nitrogen gas for 20-30 minutes to remove dissolved oxygen.

-

Antioxidant Addition (Optional but Recommended): If using an antioxidant like BHT, add it to the deoxygenated solvent to the desired final concentration (e.g., 0.05%).

-

Compound Addition: Under a positive pressure of nitrogen, add the weighed this compound to the solvent.

-

Mixing and Storage: Gently mix until dissolved. Aliquot the solution into amber vials, flush the headspace of each vial with nitrogen, and seal tightly with PTFE-lined caps. Store at 2-8°C or frozen.

Protocol 3.3: Analytical Assessment of Purity and Degradation

This protocol outlines a general method using HPLC-UV/MS.

-

Sample Preparation: Dilute a small amount of the compound or solution in a suitable mobile phase (e.g., acetonitrile/water).

-

HPLC Column: Use a C18 reverse-phase column.

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is a good starting point.

-

Detection:

-

UV Detector: Monitor at multiple wavelengths, such as 210 nm and 254 nm. The appearance of a peak corresponding to benzaldehyde (if present) will be evident.

-

Mass Spectrometer (MS): Use an ESI source in positive ion mode. Monitor for the mass of the parent compound and potential degradation products. Gas chromatography (GC) coupled with MS is also highly effective for identifying volatile degradation products like benzaldehyde.[10][11]

-

Section 4: Visualizing the Chemistry of Degradation

Understanding the underlying chemical transformations is key to preventing them. The following diagrams illustrate the primary degradation pathway and a recommended workflow.

Caption: Primary oxidative degradation pathway of this compound.

Caption: Workflow for preparing stabilized solutions of the target compound.

References

-

Joshi Agrochem Pharma Private Limited. (n.d.). Benzylamine. Retrieved February 15, 2026, from [Link]

-

Sciencemadness Wiki. (2025, February 12). Benzylamine. Retrieved February 15, 2026, from [Link]

-

PubChem. (n.d.). Benzylamine. Retrieved February 15, 2026, from [Link]

-

Brainly.in. (2019, March 10). Why secondary amine are more stable than primary and tertiary amine? Retrieved February 15, 2026, from [Link]

-

Heriot-Watt University. (n.d.). Degradation of amine-based solvents in CO2 capture process by chemical absorption. Retrieved February 15, 2026, from [Link]

-

MatheO. (n.d.). Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical. Retrieved February 15, 2026, from [Link]

-

Saeed, I. M., et al. (2021). A review of gas chromatographic techniques for identification of aqueous amine degradation products in carbonated environments. ProQuest. Retrieved February 15, 2026, from [Link]

-

Performance Additives. (n.d.). Aromatic Amines Antioxidants. Retrieved February 15, 2026, from [Link]

-

Reuter, G. (n.d.). Protective activity of aromatic amines and imines against oxidative nerve cell death. PubMed. Retrieved February 15, 2026, from [Link]

-

Ge, X., et al. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. PMC. Retrieved February 15, 2026, from [Link]

-

Ge, X., et al. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. ACS Publications. Retrieved February 15, 2026, from [Link]

-

Fytianos, K., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. PMC. Retrieved February 15, 2026, from [Link]

-

Amine antioxidant. (n.d.). Retrieved February 15, 2026, from [Link]

-

ChemistryStudent. (n.d.). Amines (A-Level). Retrieved February 15, 2026, from [Link]

-

ResearchGate. (n.d.). Mechanism of action of amine-type antioxidants at temperatures above 110 °C. Retrieved February 15, 2026, from [Link]

-

Meenakshisundaram, S. P., & Sockalingam, R. (2003). Kinetics and mechanism of the oxidation of substituted benzylamines by cetyltrimethylammonium permanganate. Indian Academy of Sciences. Retrieved February 15, 2026, from [Link]

-

Pernak, J., & Skrzypczak, A. (2003). Degradation of benzyldimethylalkylammonium chloride by Aeromonas hydrophila sp. K. PubMed. Retrieved February 15, 2026, from [Link]

-

Mitch, W. A., & Schreiber, I. M. (2008). Degradation of benzylamines during chlorination and chloramination. RSC Publishing. Retrieved February 15, 2026, from [Link]

-

Protti, S., et al. (2010). Oxidation and Deprotection of Primary Benzyl Amines by Visible Light Flavin Photocatalysis. ResearchGate. Retrieved February 15, 2026, from [Link]

Sources

- 1. Benzylamine | 100-46-9 [chemicalbook.com]

- 2. ias.ac.in [ias.ac.in]

- 3. Degradation of benzylamines during chlorination and chloramination - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]

- 4. Buy Benzylamine at Best Price, Contract Manufacturer, Exporter, Distributor [joshi-group.com]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. Degradation of benzyldimethylalkylammonium chloride by Aeromonas hydrophila sp. K - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Benzylamine | C6H5CH2NH2 | CID 7504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Protective activity of aromatic amines and imines against oxidative nerve cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pure.hw.ac.uk [pure.hw.ac.uk]

- 11. A review of gas chromatographic techniques for identification of aqueous amine degradation products in carbonated environments - ProQuest [proquest.com]

resolving solubility issues with (2-aminobutyl)(benzyl)methylamine in water

Technical Support Center: Solubilization Strategies for (2-Aminobutyl)(benzyl)methylamine

Ticket ID: SOL-ABMA-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Topic: Resolving Aqueous Solubility and "Oiling Out" Issues

Executive Summary: The Chemical Reality

This compound is a lipophilic diamine . Its structure features a hydrophobic benzyl ring and a butyl chain, balanced by two basic nitrogen centers (a primary amine on the butyl chain and a central tertiary amine).

The Core Issue: In its free base form, this molecule is an oil or low-melting solid that is hydrophobic and effectively insoluble in neutral water (pH 7). To achieve aqueous solubility, you must drive the equilibrium toward the ionized (protonated) salt form.

This guide provides the protocols to solubilize this compound without compromising your downstream biological or chemical assays.

Part 1: Solubility Profile & Properties

Before attempting dissolution, review the predicted physicochemical properties that dictate behavior.

| Property | Value (Predicted) | Implication |

| Molecular Weight | ~192.3 g/mol | Small molecule, diffuses rapidly. |

| LogP (Lipophilicity) | ~2.5 - 3.0 | Highly lipophilic. Prefers organic solvents or cell membranes over water. |

| pKa (Primary Amine) | ~10.5 | Highly basic. Protonated at pH < 10. |

| pKa (Tertiary Amine) | ~9.0 - 9.5 | Basic. Protonated at pH < 9. |

| Physical State | Viscous Oil / Low-melt Solid | "Oils out" of water if deprotonated. |

| Preferred Salt Form | Hydrochloride (HCl) | Forms a stable, water-soluble cationic species. |

Part 2: Troubleshooting Guide (Q&A)

Q1: "I added the compound directly to water/PBS, and it formed a cloudy emulsion. Vortexing didn't help."

Diagnosis: You are experiencing "oiling out." You added the hydrophobic free base to a neutral solution. At pH 7.4, the amines are partially deprotonated, and the lipophilic benzyl/butyl groups force the molecules to aggregate into oil droplets. The Fix:

-

Do not heat it; this often worsens oiling out for amines.

-

Acidify: Add 1.0 M HCl dropwise while stirring. As the pH drops below 6.0, the amines will protonate (

), and the solution will clear. -

Prevention: Always dissolve the compound in a small volume of organic solvent (DMSO) or acid before adding it to the bulk aqueous buffer.

Q2: "I need to use this in a cell culture assay at pH 7.4. How do I keep it soluble?"

Diagnosis: The "Solubility Cliff." As you neutralize an acidic stock solution to pH 7.4, you approach the pKa of the tertiary amine. The concentration of the neutral (insoluble) species increases. The Fix:

-

The DMSO "Spike" Method: Dissolve the pure compound in 100% DMSO to create a high-concentration stock (e.g., 100 mM).

-

Dilution: Spike this DMSO stock into your media. Ensure the final DMSO concentration is <0.5% (v/v) to avoid cytotoxicity. The rapid dispersion prevents immediate aggregation, though long-term stability at >100 µM in media may still be poor.

Q3: "Which acid should I use for salt formation?"

Recommendation:

-

Hydrochloric Acid (HCl): The standard choice. Chlorides are physiologically ubiquitous.

-

Citric Acid: Use if you need a buffer capacity in the pH 4–6 range.

-

Avoid: Sulfuric acid (sulfates of lipophilic amines can sometimes be less soluble) or acetic acid (acetate is a weak counter-ion and may not prevent oiling out as effectively as chloride).

Part 3: Visual Decision Trees

Figure 1: The Solubilization Workflow

Caption: A logic-flow diagram for selecting the correct solubilization strategy based on your experimental constraints.

Figure 2: The Protonation Mechanism

Caption: Visualizing why acid is required. The neutral form aggregates (oils out), while the charged form hydrates.

Part 4: Standard Operating Procedure (SOP)

Protocol: Preparation of a 10 mM Aqueous Stock Solution

Materials:

-

This compound (Free Base)

-

0.1 M HCl (Hydrochloric Acid)

-

Deionized Water (Milli-Q)

-

pH Meter

Step-by-Step:

-

Weighing: Weigh the viscous oil directly into a glass vial. Note: Do not use plastic weigh boats as lipophilic amines stick to them.

-

Stoichiometry Calculation: Calculate the molar amount of compound.

-

Example: 19.2 mg ≈ 0.1 mmol.

-

-

Acid Addition: Add 2 molar equivalents of HCl relative to the compound.

-

Why? You have two amines.[1] You need to protonate both to ensure maximum solubility.

-

Calculation: For 0.1 mmol compound, add 0.2 mmol HCl (e.g., 2.0 mL of 0.1 M HCl).

-

-

Dissolution: Vortex vigorously. The oil droplets should disappear, leaving a clear solution.

-

Dilution: Add water to reach the final desired volume (e.g., 10 mL for a 10 mM solution).

-

pH Check: Check the pH. It should be acidic (pH 3–5). If you need to raise it to pH 7, add NaOH slowly while stirring.

-

Critical Warning: If the solution turns cloudy during NaOH addition, you have hit the solubility limit. Stop and back-titrate with HCl.

-

References & Further Reading

-

Stahl, P. H., & Wermuth, C. G. (Eds.).[2][3][4] (2011).[3][5] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[3]

-

Grounding: The authoritative text on salt selection and solubilizing lipophilic amines.

-

-

Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.

-

Grounding: Explains the "Solubility Cliff" and pH-dependent solubility profiles (LogD vs pH).

-

-

PubChem Compound Summary. (n.d.). N-Benzylmethylamine (Structural Analog). National Center for Biotechnology Information. [1]

-

Grounding: Provides baseline pKa and solubility data for the core benzyl-methylamine pharmacophore.

-

-

Savjani, K. T., et al. (2012). "Drug Solubility: Importance and Enhancement Techniques." ISRN Pharmaceutics.

-

Grounding: General methodologies for cosolvent (DMSO) and pH adjustment strategies.

-

Sources

Technical Support Center: Optimizing Temperature for (2-aminobutyl)(benzyl)methylamine Reactions

<

Welcome to the technical support center for optimizing reactions involving (2-aminobutyl)(benzyl)methylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of temperature control in the synthesis and subsequent reactions of this versatile amine. Here, we address common challenges and frequently asked questions to ensure the success of your experiments, from small-scale synthesis to process scale-up.

Section 1: Understanding the Critical Role of Temperature

Temperature is a paramount process parameter in the synthesis of this compound, which is typically achieved through a reductive amination pathway. The reaction's selectivity, yield, and impurity profile are profoundly influenced by thermal conditions.[1][2] A thorough understanding of the interplay between kinetics and thermodynamics is essential for achieving the desired product with high purity.[3][4]

Q1: Why is temperature so critical in the synthesis of this compound?

The synthesis of this compound, often involving the reaction of 2-aminobutane with benzaldehyde followed by methylation, is a multi-step process where temperature influences both the rate of reaction and the formation of byproducts.

-

Kinetic vs. Thermodynamic Control: At lower temperatures, the reaction is under kinetic control, favoring the product that is formed fastest, which may not be the most stable product.[4][5] As the temperature increases, the reaction shifts towards thermodynamic control, favoring the most stable product.[3][4] Understanding this balance is key to optimizing your reaction for the desired outcome.

-

Byproduct Formation: Elevated temperatures can lead to the formation of undesired side products. For instance, over-alkylation can occur, leading to the formation of quaternary ammonium salts.[6][7][8] Conversely, temperatures that are too low may result in an incomplete reaction or the formation of different impurities.

-

Reaction Rate: As with most chemical reactions, higher temperatures generally lead to a faster reaction rate. However, this must be balanced against the potential for increased byproduct formation and decomposition of reactants or products.[9]

Section 2: Troubleshooting Common Temperature-Related Issues

This section addresses specific problems you might encounter during your experiments and provides actionable solutions.

Q2: My reaction is sluggish and giving low yields. Should I just increase the temperature?

While increasing the temperature can enhance the reaction rate, it's not always the optimal solution and should be approached with caution.[9]

-

Initial Assessment: Before increasing the temperature, verify that other reaction parameters are optimized. This includes ensuring the purity of your starting materials, correct stoichiometry, and the appropriate choice of solvent and base.[9]

-

Stepwise Temperature Increase: If other parameters are optimized, a gradual increase in temperature can be beneficial. It is advisable to increase the temperature in small increments (e.g., 5-10 °C) and monitor the reaction progress closely using an appropriate analytical technique like GC-MS or LC-MS.[10][11] This allows you to find the "sweet spot" where the reaction rate is acceptable without significantly increasing byproduct formation.

-

Consider Catalysis: For certain N-alkylation reactions, especially those involving less reactive alkylating agents, a catalyst can be employed to achieve a reasonable reaction rate at milder temperatures.[9][12]

Q3: I'm observing a significant amount of an unknown impurity in my final product. Could this be temperature-related?

Yes, the formation of impurities is often linked to reaction temperature.

-

Possible Impurities: At elevated temperatures, you might observe byproducts from over-alkylation, such as the formation of a quaternary ammonium salt from the further reaction of your tertiary amine product.[13] Other potential side reactions include elimination reactions or decomposition of starting materials or the product itself.

-

Troubleshooting Strategy:

-

Characterize the Impurity: If possible, isolate and characterize the impurity to understand its structure. This will provide valuable clues about the side reaction that is occurring.

-

Lower the Reaction Temperature: Conduct the reaction at a lower temperature to see if the formation of the impurity is suppressed.[14] This might require a longer reaction time to achieve the desired conversion.

-

Optimize Reagent Addition: The method and rate of reagent addition can also influence local temperature and concentration, leading to side reactions. A slower, controlled addition of one reagent to the other can sometimes mitigate impurity formation.

-

Section 3: Experimental Protocols and Data Presentation

To assist in your optimization efforts, we provide a general protocol for a temperature screening study and a table for summarizing your results.

Experimental Protocol: Temperature Optimization for the Reductive Amination Step

This protocol outlines a systematic approach to finding the optimal temperature for the reductive amination of 2-aminobutane with benzaldehyde.

Materials:

-

2-Aminobutane

-

Benzaldehyde

-

Reducing agent (e.g., Sodium triacetoxyborohydride, Sodium cyanoborohydride)[15]

-

Anhydrous solvent (e.g., Dichloromethane, 1,2-Dichloroethane)

-

Reaction vessels (e.g., round-bottom flasks)

-

Stirring apparatus

-

Temperature control system (e.g., oil bath with a temperature controller)

-

Analytical equipment (GC-MS or LC-MS)

Procedure:

-

Set up Parallel Reactions: Prepare a series of identical reaction mixtures in separate vessels. Each vessel will be run at a different, constant temperature.

-

Initial Reaction Conditions: To a solution of 2-aminobutane in the chosen anhydrous solvent, add benzaldehyde. Stir the mixture for a set period (e.g., 30 minutes) at room temperature to allow for imine formation.

-

Temperature Screening:

-

Set each reaction vessel to its designated temperature (e.g., 0 °C, 25 °C, 40 °C, 60 °C).

-

Once the desired temperature is reached, add the reducing agent to each vessel.

-

-

Reaction Monitoring:

-

Take aliquots from each reaction at regular time intervals (e.g., 1, 2, 4, 8, and 24 hours).

-

Quench the reaction in the aliquot (e.g., by adding water or a suitable quenching agent).

-

Analyze the quenched aliquots by GC-MS or LC-MS to determine the conversion of starting materials and the formation of the desired product and any byproducts.

-

-

Data Analysis:

-

Plot the concentration of the product and major byproducts as a function of time for each temperature.

-

Determine the initial reaction rate and the final yield at each temperature.

-

Identify the temperature that provides the best balance of reaction rate, yield, and purity.

-

Data Summary Table

| Temperature (°C) | Reaction Time (h) | Conversion (%) | Yield of (2-aminobutyl)(benzyl)amine (%) | Major Impurity (%) |

| 0 | 24 | |||

| 25 | 8 | |||

| 40 | 4 | |||

| 60 | 2 |

This table should be populated with your experimental data to facilitate easy comparison of different temperature conditions.

Section 4: Visualizing Reaction Pathways and Troubleshooting

Visual aids can be invaluable for understanding complex chemical processes. The following diagrams illustrate the general reductive amination pathway and a troubleshooting workflow for temperature-related issues.

Caption: General reaction pathway for the synthesis of this compound.

Sources

- 1. Computational investigation of the control of the thermodynamics and microkinetics of the reductive amination reaction by solvent coordination and a co-catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Computational investigation of the control of the thermodynamics and microkinetics of the reductive amination reaction by solvent coordination and a co-catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]

- 5. dalalinstitute.com [dalalinstitute.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. "Efficient synthesis of secondary amines by selective alkylation of pri" by Kyung Woon Jung [digitalcommons.usf.edu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Inline Reaction Monitoring of Amine-Catalyzed Acetylation of Benzyl Alcohol Using a Microfluidic Stripline Nuclear Magnetic Resonance Setup - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inline Reaction Monitoring of Amine-Catalyzed Acetylation of Benzyl Alcohol Using a Microfluidic Stripline Nuclear Magnetic Resonance Setup - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Room temperature N-alkylation of amines with alcohols under UV irradiation catalyzed by Cu–Mo/TiO2 - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 13. Quaternary ammonium cation - Wikipedia [en.wikipedia.org]

- 14. Synthesis of dihydroquinazolines from 2-aminobenzylamine: N3-aryl derivatives with electron-withdrawing groups - PMC [pmc.ncbi.nlm.nih.gov]

- 15. sigmaaldrich.com [sigmaaldrich.com]

Technical Support Center: Steric Hindrance in (2-Aminobutyl)(benzyl)methylamine Derivatives

Case ID: #SH-2AB-BN-ME Status: Active Priority: High (Synthesis/Purification Blockers) Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Welcome to the Technical Support Center

You are encountering difficulties with (2-aminobutyl)(benzyl)methylamine derivatives. This scaffold presents a "perfect storm" of steric hindrance: the benzyl group adds bulk, the methyl group locks conformation, and the 2-aminobutyl chain introduces a chiral center (

This guide bypasses standard textbook answers. It focuses on troubleshooting specific failure modes in synthesis, analysis, and purification caused by this steric congestion.

Module 1: Synthesis Troubleshooting

Issue: "Standard Alkylation ( ) Yields are <20% or Fail completely."

Diagnosis: Direct alkylation (e.g., reacting 2-aminobutane with benzyl bromide) fails because the trajectory of the incoming electrophile is blocked by the cone angle of the existing substituents. The nucleophilicity of the nitrogen is kinetically suppressed.

Solution: Titanium(IV)-Mediated Reductive Amination

Do not rely on standard

Protocol: The

System

Applicable for coupling 2-butanone derivatives with benzylamine or N-benzylmethylamine.[1]

-

Imine Formation (The Critical Step):

-

Mix the amine (1.0 equiv) and ketone/aldehyde (1.0–1.2 equiv) in neat

(2.0 equiv). -

Note: Do not use solvent yet. The neat Lewis acid forces the sterically crowded partners together.

-

Stir under Argon at ambient temperature for 6–12 hours. (Viscosity will increase).

-

-

Dilution & Reduction:

-

Dilute with absolute EtOH or THF.

-

Add

(1.5 equiv) portion-wise. (Caution: Exothermic). -

Stir for 8 hours.

-

-

Quenching (The "Trick"):

-

The reaction will form a titanium gel/emulsion upon adding water.

-

Fix: Quench with 2M NaOH (not water). This solubilizes titanium salts as titanates.

-

Filter through Celite if a white precipitate persists.

-

Issue: "Palladium-Catalyzed Coupling (Buchwald-Hartwig) Stalls."

Diagnosis:

Standard ligands (

Solution: Sterically Demanding Dialkylbiaryl Phosphine Ligands You must switch to "Buchwald Ligands" designed specifically to create a mono-ligated Pd(0) species that can accommodate bulky amines.

Decision Matrix:

-

For Secondary Amines (coupling to Aryl Halide): Use RuPhos . It prevents

-hydride elimination and accommodates the steric bulk of the benzyl/butyl groups. -

For Primary Amines (creating the core): Use BrettPhos .[2]

Visual Guide: Synthetic Pathway Decision Tree

Figure 1: Decision tree for selecting the correct synthetic methodology based on bond type and steric constraints.[1]

Module 2: Analysis & Purification

Issue: "NMR Signals are Broad or Doubled (Splitting)."

Diagnosis:

You are likely observing Rotamers .[3][4] The steric clash between the

Troubleshooting Steps:

-

Variable Temperature (VT) NMR: Run the

-NMR in DMSO--

Result: If the signals coalesce (merge) into sharp peaks, it is a rotamer issue, not an impurity.

-

Action: Report the high-temperature spectrum for characterization.

-

-

Solvent Effects: Switch from

to DMSO-

Issue: "Product Streaks on Silica Gel Chromatography."

Diagnosis: Hindered amines often "drag" on silica due to strong hydrogen bonding with silanols, aggravated by the lipophilic benzyl tail which smears the spot.

Solution: The "Ammonia-Doped" Eluent or Acid-Base Extraction [1]

Option A: Modified Mobile Phase

-

Add 1% Triethylamine (TEA) or 1%

to your DCM/MeOH eluent. -

Mechanism:[3][5][6][7][8] The base saturates the silica's acidic sites, allowing the amine to elute cleanly.

Option B: Acid-Base Extraction (Preferred for Scale) Avoid chromatography entirely.

-

Dissolve crude oil in

. -

Extract with 1M HCl (The amine goes into the water layer; non-basic impurities stay in organic).

-

Wash the aqueous layer with fresh ether.

-

Basify the aqueous layer to pH 12–14 with NaOH .

-

Extract back into DCM or Ether.

-

Dry (

) and concentrate.

Module 3: Structural Data Summary

Table 1: Steric Parameters & Reagent Compatibility

| Parameter | Value/Description | Impact on Experiment |

| Cone Angle | High (>160° est.)[1] | Blocks backside attack ( |

| pKa (Conjugate Acid) | ~9.5 - 10.0 | Sufficiently basic for salt formation, but nucleophilicity is poor due to bulk. |

| Rotamer Barrier | 15–20 kcal/mol | Causes NMR broadening at 25°C. Coalescence usually >70°C. |

| Preferred Catalyst | Pd-RuPhos G3 | Best for C-N coupling with this specific steric profile. |

| Preferred Reductant | Essential for reductive amination; |

References

-

Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1, (16), 2527-2532.[7]

-

Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2(1), 27-50.

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 116(19), 12564–12649.

-

Stewart, I. C., et al. (2023). "Rotational Barriers in N-Benzhydrylformamides: An NMR and DFT Study." Molecules, 28(2). (Validating NMR coalescence in hindered amides).

For further assistance, please contact the Process Chemistry Support Desk with your specific batch NMR data.

Sources

- 1. quora.com [quora.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. BJOC - Chromatographically separable rotamers of an unhindered amide [beilstein-journals.org]

- 4. Spectroscopic Characterization of the Tertiary Amine, N-(5-Hydroxypentyl)-N-(3aminopropyl)dodecanamide (1) [article.sapub.org]

- 5. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]